molecular formula C12H17BrN2 B1519754 5-Bromo-2-(N-cyclohexyl-N-methylamino)pyridine CAS No. 1125410-01-6

5-Bromo-2-(N-cyclohexyl-N-methylamino)pyridine

Cat. No. B1519754
M. Wt: 269.18 g/mol
InChI Key: KUXLHBACHKOIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(N-cyclohexyl-N-methylamino)pyridine is a chemical compound with the CAS Number: 1125410-01-6. It has a molecular weight of 269.18 and its IUPAC name is N-(5-bromo-2-pyridinyl)-N-cyclohexyl-N-methylamine . The compound is produced by Combi-Blocks, Inc .


Molecular Structure Analysis

The Inchi Code of 5-Bromo-2-(N-cyclohexyl-N-methylamino)pyridine is 1S/C12H17BrN2/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h7-9,11H,2-6H2,1H3 . The compound contains a total of 33 bonds; 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), and 1 Pyridine .

Scientific Research Applications

Efficient Synthesis and Quantum Mechanical Investigations

A study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives from brominated pyridine compounds. These derivatives were subjected to density functional theory (DFT) studies, indicating their potential as chiral dopants for liquid crystals and their moderate biological activities, including anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).

Novel Reaction Mechanisms

Research on brominated pyridines has led to new methods for synthesizing pyridine derivatives, such as the N-halosuccinimide-mediated reactions, which offer a pathway to generate pyridine-4-carboxylates with high yields and regiocontrol (M. Bagley et al., 2004).

Synthesis of Pyrrolidinone Derivatives

Another study involved the radical cyclization of bromoamide derived from brominated pyridines to produce pyrrolidinone derivatives, indicating the versatility of brominated pyridines in synthesizing complex cyclic compounds (Nicholas J Bennett et al., 2007).

Corrosion Inhibition

Brominated pyridine derivatives have also been investigated for their corrosion inhibition properties on carbon steel in acidic medium, demonstrating the chemical utility of these compounds in industrial applications (H. M. El-Lateef et al., 2015).

Antimicrobial and DNA Interaction Studies

Spectroscopic, optical, and density functional theory studies of certain brominated pyridines have shown their interaction with DNA and antimicrobial activities, highlighting their potential in pharmaceutical and biomedical research (H. Vural & M. Kara, 2017).

properties

IUPAC Name

5-bromo-N-cyclohexyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXLHBACHKOIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670586
Record name 5-Bromo-N-cyclohexyl-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclohexyl-N-methylpyridin-2-amine

CAS RN

1125410-01-6
Record name 5-Bromo-N-cyclohexyl-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(N-cyclohexyl-N-methylamino)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(N-cyclohexyl-N-methylamino)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(N-cyclohexyl-N-methylamino)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(N-cyclohexyl-N-methylamino)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(N-cyclohexyl-N-methylamino)pyridine
Reactant of Route 6
5-Bromo-2-(N-cyclohexyl-N-methylamino)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.